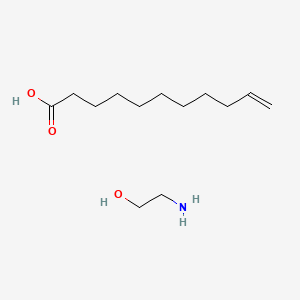

Undecylenic acid monoethanolamine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56532-40-2 |

|---|---|

Molecular Formula |

C13H27NO3 |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

2-aminoethanol;undec-10-enoic acid |

InChI |

InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h2H,1,3-10H2,(H,12,13);4H,1-3H2 |

InChI Key |

GPOFRJKTYRFQLJ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)O.C(CO)N |

Canonical SMILES |

C=CCCCCCCCCC(=O)O.C(CO)N |

Other CAS No. |

56532-40-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Undecylenic Acid Monoethanolamine

Fundamental Condensation Reactions and Amide Formation

The core of undecylenic acid monoethanolamine synthesis lies in the formation of an amide bond between undecylenic acid and monoethanolamine. This transformation is a classic example of a condensation reaction, specifically an amidation, where a carboxylic acid reacts with an amine to form an amide and a molecule of water.

The general reaction can be represented as: CH₂=CH(CH₂)₈COOH (Undecylenic Acid) + HOCH₂CH₂NH₂ (Monoethanolamine) → CH₂=CH(CH₂)₈CONHCH₂CH₂OH (this compound) + H₂O

Direct amidation by simply heating a mixture of the carboxylic acid and amine is possible. youtube.com In this process, an initial acid-base reaction forms a salt, which upon heating dehydrates to yield the desired amide. youtube.com However, to achieve higher yields and purity, the reaction is often carried out under specific conditions, sometimes involving multiple steps or the use of catalysts.

A sophisticated approach involves a two-stage process to ensure the quality of the final fatty monoethanolamide. google.com

Amidation: An excess of the fatty acid is reacted with a portion of the monoethanolamine (e.g., 44-77% of the total amount) at elevated temperatures (130-160 °C) under a nitrogen atmosphere. This step favors the formation of an intermediate carboxylic acid amide ester. The reaction proceeds for several hours until the acid number drops significantly. google.com

Aminolysis: The remaining monoethanolamine is added to the intermediate product in the presence of a basic catalyst, such as potassium hydroxide. This second step is conducted at a lower temperature (70-90 °C) and completes the conversion to the final high-purity fatty monoethanolamide. google.com

This method leverages the different reactivities of the intermediates to drive the reaction to completion and minimize side products.

Precursor Synthesis and Sourcing

The industrial viability of this compound production is heavily dependent on the availability and synthesis of its precursors. Both monoethanolamine and undecylenic acid are produced on a large scale from readily available chemical feedstocks and natural resources, respectively.

Monoethanolamine (MEA) is produced industrially through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). labsaco.comwikipedia.orgalliancechemical.com This exothermic process also co-produces diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). labsaco.comscribd.com

The ratio of the three ethanolamine (B43304) products can be controlled by adjusting the stoichiometry of the reactants; a significant excess of ammonia favors the formation of monoethanolamine. wikipedia.orgscribd.com The reaction is typically carried out in the liquid phase under high pressure to prevent the evaporation of ammonia and ethylene oxide at the reaction temperature, which can reach up to 150°C. scribd.com After the reaction, the excess ammonia is removed and recycled, and the mixture of ethanolamines is separated by fractional distillation to yield high-purity MEA. scribd.com

Undecylenic acid is a bio-based chemical derived from castor oil. wikipedia.org The primary component of castor oil is the triglyceride of ricinoleic acid. The industrial production of undecylenic acid is achieved through the pyrolysis (thermal cracking) of ricinoleic acid or its esters, such as methyl ricinoleate. wikipedia.orgache-pub.org.rs

This high-temperature process, conducted at 500–600 °C, cleaves the ricinoleic acid molecule to yield undecylenic acid and heptanal (B48729) as the main products. wikipedia.orggoogle.com The reaction is often performed in the presence of steam. wikipedia.org If the methyl ester of ricinoleic acid is used as the feedstock, the pyrolysis yields methyl undecylenate and heptanal. wikipedia.orgnih.gov The methyl undecylenate is subsequently hydrolyzed to produce undecylenic acid. wikipedia.org

The pyrolysis reaction can be summarized as: CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH (Ricinoleic Acid) --[Heat]--> CH₂=CH(CH₂)₈COOH (Undecylenic Acid) + CH₃(CH₂)₅CHO (Heptanal)

Research has shown that fast pyrolysis favors the production of undecylenic acid methyl ester and heptanal over dehydration side products. nih.gov Following pyrolysis, the product mixture is separated, typically by distillation, to isolate the undecylenic acid. google.comrjpbcs.com

Optimization of Synthetic Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants.

Based on synthesis strategies for fatty acid alkanolamides, specific conditions can be applied to enhance the production of this compound. google.comresearchgate.net A two-step chemical synthesis has been outlined that controls the addition of reactants and reaction temperature to produce a high-quality product. google.com Enzymatic synthesis presents an alternative route, where parameters are also finely tuned. researchgate.net

Table 1: Optimized Conditions for Fatty Acid Alkanolamide Synthesis

| Parameter | Chemical Synthesis (Two-Step Method) google.com | Enzymatic Synthesis researchgate.net |

|---|---|---|

| Reactants | Undecylenic Acid, Monoethanolamine | Terminalia catappa L. Kernel Oil, Diethanolamine |

| Catalyst | Potassium Hydroxide (in step 2) | Lipozyme |

| Molar Ratio (Acid:Amine) | 1 : 1.05-1.30 | 1 : 5 (Oil Mass (g) : Amine (mmol)) |

| Temperature | Step 1: 130-160 °C Step 2: 70-90 °C | 40 °C | | Reaction Time | Step 1: 3-6 hours Step 2: 1-3 hours | 2 hours | | Key Outcome | High-quality fatty monoethanolamide | 56-60% yield of alkyldiethanolamides |

For the chemical synthesis, controlling the stoichiometry to a slight excess of monoethanolamine and employing a staged temperature profile ensures that the reaction proceeds efficiently to completion. google.com The initial high-temperature step drives the formation of the amide ester, while the subsequent lower-temperature, catalyzed step completes the conversion to the final amide. google.com

Design and Synthesis of Novel this compound Derivatives

The bifunctional nature of undecylenic acid (a terminal alkene and a carboxylic acid) and the hydroxyl group on the monoethanolamine moiety allow for extensive derivatization to create novel molecules with tailored properties.

Analogues of this compound can be synthesized by replacing monoethanolamine with other alkanolamines. This allows for the modification of properties such as water solubility and the potency of biological activity. google.com

For example, undecylenic acid diethanolamide can be synthesized by condensing undecylenic acid with diethanolamine. A typical procedure involves reacting one gram molecule of undecylenic acid with two gram molecules of diethanolamine at a temperature of 150 to 170 °C. google.com The excess diethanolamine can form a complex with the resulting amide, which may enhance water solubility. google.com

Similarly, undecylenic acid monoisopropanolamide is another alkanolamide analogue that has been synthesized and noted for its fungicidal properties. google.com The synthesis follows a similar condensation pathway, reacting undecylenic acid with monoisopropanolamine. These derivatives demonstrate that the fundamental amide-forming reaction can be readily adapted to produce a family of related compounds.

Ester and Salt Formulations for Specific Research Applications

The unique bifunctional nature of undecylenic acid, possessing both a terminal double bond and a carboxylic acid group, allows for its use as a versatile linking molecule. nih.govwikipedia.org This property is central to the preparation of various ester and salt formulations of this compound, which are designed to modulate its physicochemical properties and biological activity for specific research investigations.

Ester Formulations

The esterification of this compound involves the reaction of the hydroxyl group of the monoethanolamine moiety with a suitable acylating agent. Alternatively, esters can be formed at the carboxylic acid group of undecylenic acid prior to or after amidation with monoethanolamine. These esterifications can enhance the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with biological targets.

A general approach to synthesizing aliphatic esters of undecylenic acid involves the reaction of the acid with an alcohol in the presence of a catalyst. For instance, ultrasound-assisted synthesis has been employed for the production of various aliphatic esters of 10-undecylenic acid. researchgate.net While this method has been applied to simple alcohols, it provides a basis for potential esterification of the hydroxyl group of this compound.

A more specific example of ester synthesis involves the enzymatic coupling of undecylenic acid with a sugar molecule. In one study, lactose (B1674315) undecylenate was synthesized in a two-step process. First, undecylenic acid was coupled with a protected lactose derivative using Lipozyme®, an immobilized lipase (B570770) from Mucor miehei, in dry toluene. The subsequent deprotection yielded the final lactose undecylenate ester. nih.gov This enzymatic approach offers a "green" and highly specific method for ester formation that could be adapted for the hydroxyl group of this compound.

Table 1: Examples of Undecylenic Acid Ester Synthesis

| Ester Product | Reactants | Catalyst/Method | Reference |

| Aliphatic esters of 10-undecylenic acid | 10-undecylenic acid, various alcohols | Ultrasound-assisted synthesis | researchgate.net |

| Lactose undecylenate | Undecylenic acid, protected lactose | Lipozyme® (immobilized lipase) | nih.gov |

Salt Formulations

The carboxylic acid group of undecylenic acid can readily form salts with various bases, including the amino group of monoethanolamine itself, resulting in this compound as an ammonium (B1175870) carboxylate salt. These salt formulations are crucial for altering the solubility and bioavailability of the compound. The formation of such salts is typically a straightforward acid-base reaction.

For instance, salts of undecylenic acid, known as undecylenates, are utilized in various applications. nih.gov While specific research applications of the monoethanolamine salt are not extensively detailed in publicly available literature, the principles of its formation are well-understood. The interaction between the carboxylic acid of undecylenic acid and the primary amine of monoethanolamine leads to the formation of an ion pair, which can significantly impact the compound's properties.

Conjugates and Adducts for Bio-Conjugation Studies

The terminal double bond of undecylenic acid provides a reactive handle for the creation of conjugates and adducts, enabling the attachment of this compound to other molecules of interest, such as proteins, nanoparticles, or fluorescent probes. This bio-conjugation is a powerful tool for studying biological processes and developing targeted therapeutic or diagnostic agents.

Thiol-Ene Click Chemistry

A particularly efficient and biocompatible method for forming conjugates with undecylenic acid derivatives is the "thiol-ene" click reaction. This reaction involves the radical-initiated addition of a thiol group across the terminal double bond of the undecylenic acid moiety. nih.govresearchgate.netrsc.orgmdpi.com This approach offers high yields, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for modifying complex biomolecules. researchgate.net

For example, this strategy has been successfully employed to conjugate thiol-modified aptamers to the surface of upconversion nanoparticles (UCNPs) that were previously functionalized with a molecule containing a terminal alkene, demonstrating the robustness of the thiol-ene crosslinker for creating stable nanoconjugates. nih.gov The efficiency of thiol-ene crosslinking has also been demonstrated with other nanoparticles, achieving significant conjugation yields. nih.gov This methodology can be directly applied to this compound to link it to cysteine-containing peptides or proteins.

Table 2: Thiol-Ene Click Chemistry for Bioconjugation

| Substrate 1 | Substrate 2 | Application | Reference |

| Nanoparticles with terminal alkenes | Thiol-modified aptamers | Targeted cancer cell binding | nih.gov |

| Thiol-containing monoliths | Methacrylate monomers | Chromatographic separations | nih.gov |

Adduct Formation with Proteins

Undecylenic acid and its derivatives can form adducts with proteins, a process that is of interest in toxicology and drug development. The terminal double bond can be a site for covalent modification of nucleophilic residues on proteins, such as cysteine. nih.gov While specific studies on protein adducts of this compound are not prevalent, the general reactivity of the undecylenyl group suggests its potential to form such adducts. For instance, undecylenic acid has been used to link silicon transducer surfaces, leaving the carboxylic acid group available for the conjugation of biomolecules like proteins. wikipedia.org This highlights the utility of the bifunctional nature of the undecylenyl moiety in creating stable adducts for research purposes.

Mechanistic Investigations of Biological and Chemical Interactions

Molecular Mechanisms of Microbial Membrane Interaction

The primary target of undecylenic acid is the microbial cell membrane, where it initiates a cascade of disruptive events leading to cell death. patsnap.com Its chemical structure, featuring a carboxylic acid group and a terminal double bond, is critical to this process. patsnap.com

Cellular Permeability Alteration Studies

Research demonstrates that undecylenic acid and its derivatives rapidly compromise the integrity of the cell membrane. Studies using various microbial models, including fungi and bacteria, show that the compound induces rapid permeabilization of the cell membrane. patsnap.comnih.gov This disruption leads to the leakage of essential intracellular components, such as ions and small molecules, which culminates in cellular dysfunction and death. patsnap.com In studies on Candida albicans, treatment with undecylenic acid resulted in a crumpled cell surface and an atrophic appearance, providing visual evidence of lost membrane integrity. researchgate.netnih.gov

Lipid Bilayer Integration and Destabilization

The mechanism behind the increased permeability involves the direct integration of the undecylenic acid molecule into the lipid bilayer of the microbial cell membrane. patsnap.com The lipophilic carbon chain of the fatty acid inserts itself among the phospholipid tails of the membrane. This integration disrupts the ordered structure of the lipid bilayer, creating instability and disorganization. patsnap.com The presence of the undecylenic acid molecules within the membrane alters its fluidity and structural coherence, ultimately leading to the formation of pores or transient openings that facilitate the uncontrolled passage of substances and the collapse of vital electrochemical gradients.

Interference with Fungal Biochemical Pathways

Beyond direct physical damage to the cell membrane, undecylenic acid actively interferes with critical fungal biochemical processes, further hampering the microbe's ability to survive and proliferate.

Impact on Lipid Metabolism Enzymes

Undecylenic acid also modulates the activity of enzymes involved in lipid metabolism. In Candida albicans, treatment with undecylenic acid has been found to decrease the transcription of genes encoding for key hydrolytic enzymes, specifically lipase (B570770) and phospholipase. researchgate.netnih.gov These enzymes are crucial for nutrient acquisition and play a role in the maintenance and remodeling of the fungal cell membrane. By suppressing their expression, undecylenic acid further disrupts lipid homeostasis, contributing to cellular stress and inhibiting growth.

Modulation of Microbial Virulence Factors

A key aspect of the antifungal action of undecylenic acid is its ability to suppress virulence factors, which are the molecular tools that pathogens use to cause disease. This is particularly well-documented in the opportunistic yeast Candida albicans. researchgate.netnih.gov

One of the most significant virulence factors in C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process essential for tissue invasion and biofilm formation. Studies have shown that undecylenic acid effectively abolishes this morphological transition at concentrations of 4 mM and above. researchgate.netnih.gov It also significantly inhibits the formation of biofilms, which are structured communities of microbial cells that adhere to surfaces and are notoriously resistant to antimicrobial agents. researchgate.netnih.gov This inhibition is observed at concentrations above 3 mM. researchgate.netnih.gov

Furthermore, undecylenic acid down-regulates the expression of specific genes associated with virulence. This includes genes for secreted aspartic proteases (SAPs), which are involved in breaking down host tissues, as well as the previously mentioned lipase and phospholipase genes. researchgate.netnih.gov Additionally, the transcription of the hyphal wall protein gene (HWP1), critical for adhesion and biofilm formation, is significantly reduced. researchgate.netnih.gov This multi-faceted suppression of virulence factors leads to a poorly organized and less pathogenic microbial community. researchgate.netnih.gov

The table below summarizes the observed effects of undecylenic acid on key virulence factors in Candida albicans biofilms.

| Virulence Factor | Effect of Undecylenic Acid | Specific Finding | Reference |

|---|---|---|---|

| Biofilm Formation | Inhibition | Effectively inhibited at concentrations above 3 mM. | researchgate.netnih.gov |

| Yeast-to-Hyphae Transition | Inhibition | Abolished at concentrations of 4 mM and above. | researchgate.netnih.gov |

| Gene Expression (Hydrolytic Enzymes) | Down-regulation | Decreased transcription of secreted aspartic protease (SAP), lipase (LIB), and phospholipase (PLB) genes. | researchgate.netnih.gov |

| Gene Expression (Adhesion) | Down-regulation | Significantly reduced transcription of Hyphal Wall Protein 1 (HWP1). | researchgate.netnih.gov |

| Cell Morphology | Alteration | Cells display a crumpled and atrophic appearance under electron microscopy. | researchgate.netnih.gov |

Inhibition of Morphological Transitions (Yeast to Hyphae)

A crucial aspect of the virulence of the fungus Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form. This morphological change is associated with active infections and increased pathogenicity. drugbank.com Undecylenic acid has been shown to inhibit this critical transformation. nih.govyoutube.com

Studies have demonstrated that undecylenic acid effectively prevents the formation of germ tubes, the initial stage of hyphal development, in C. albicans. nih.gov This inhibitory effect is observed when the yeast cells are exposed to conditions that would normally induce hyphal growth, such as elevated temperatures. nih.gov Research indicates that the inhibition of this yeast-to-hyphae transition is a key mechanism of the compound's antifungal action. nih.gov The ultimate abolishment of this morphological transition has been observed at concentrations of undecylenic acid above 4 mM. nih.gov

One proposed mechanism for this inhibition is the potential interference with enzymes involved in lipid metabolism, which are crucial for the morphological changes in the fungus. drugbank.comnih.gov By preventing the switch to the more invasive hyphal form, undecylenic acid helps to control the fungal infection. youtube.com

Disruption of Biofilm Formation and Structure

Biofilms are complex, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. These structures are notoriously resistant to antimicrobial agents and host immune responses. nih.gov Undecylenic acid has been found to be an effective inhibitor of Candida albicans biofilm formation. nih.gov

The compound has been shown to effectively inhibit biofilm formation at concentrations above 3 mM. nih.gov Furthermore, even at low concentrations, undecylenic acid can alter the cell surface of C. albicans, causing the cells to appear crumpled and atrophic when viewed under a scanning electron microscope. nih.gov This disruption of the biofilm structure and the individual fungal cells contributes to its antifungal efficacy. The downregulation of hyphal formation-related genes by undecylenic acid leads to the formation of a poorly organized biofilm. nih.gov

Downregulation of Hydrolytic Enzyme Secretion (e.g., Aspartic Protease, Lipase, Phospholipase)

Candida albicans secretes a variety of hydrolytic enzymes, such as secreted aspartic proteases (Saps), lipases, and phospholipases, which are considered important virulence factors. researchgate.net These enzymes contribute to the pathogen's ability to invade host tissues and evade the immune system by breaking down host cell membranes and other molecules. researchgate.net

Research has shown that treatment with undecylenic acid leads to a decrease in the transcription of genes encoding these crucial hydrolytic enzymes. nih.govresearchgate.net This downregulation of enzyme secretion weakens the invasive capabilities of the fungus and is a significant aspect of the compound's mechanism of action. The ability to inhibit these virulence factors may be a key component in preventing and controlling Candida infections. researchgate.net

Gene Expression Profiling of Virulence Determinants (e.g., HWP1)

Hyphal Wall Protein 1 (HWP1) is a protein found on the surface of the hyphal form of Candida albicans and plays a critical role in the adhesion of the fungus to host cells. The expression of the HWP1 gene is closely linked to the formation of hyphae and is considered a key virulence determinant. nih.govnih.gov

Interactions with Specific Biological Targets

The biological activity of undecylenic acid extends to interactions with specific molecular targets, including ion channels and potentially influencing bacterial adhesion.

Potassium Channel Modulation (e.g., mEAG channels)

Potassium channels are integral membrane proteins that play fundamental roles in various cellular processes, including setting the membrane potential and regulating cell volume. nih.gov Research has identified undecylenic acid as an inhibitor of ether-a-go-go (EAG) potassium channels, specifically mouse EAG (mEAG) channels. researchgate.net

Electrophysiological studies have shown that undecylenic acid can inhibit the currents flowing through mEAG channels. The data indicates that undecylenic acid blocks these channels with a specific inhibitory concentration (IC50) of 1.06 ± 0.03 μM. researchgate.net This interaction with a specific ion channel suggests a more targeted mechanism of action than just general membrane disruption and opens up further avenues for understanding the broader physiological effects of the compound.

| Undecylenic Acid Concentration (μM) | Percent Inhibition of Tail Currents |

|---|---|

| 0.1 | ~10% |

| 1.0 | ~50% |

| 10 | ~90% |

| 50 | ~95% |

Potential for Anti-Adherent Effects on Bacterial Biofilms

While the primary focus of research on undecylenic acid has been its antifungal properties, there is an increasing interest in the anti-biofilm and anti-adherent properties of various compounds against bacteria. nih.govresearchgate.net The ability of bacteria to adhere to surfaces is the initial and critical step in the formation of biofilms, which are associated with persistent infections. nih.govnih.gov

Although direct studies on the anti-adherent effects of undecylenic acid monoethanolamine on bacterial biofilms are limited, the known mechanisms of related fatty acids suggest a potential for such activity. For instance, other fatty acids have been shown to interfere with bacterial adhesion and biofilm formation. nih.gov Strategies that interrupt bacterial adhesion are considered a promising approach for developing new antibacterial agents. researchgate.net Further research is warranted to explore the specific effects of this compound on the adhesion and biofilm development of various bacterial species.

Comparative Mechanistic Analyses with Parent Compounds and Other Derivatives

The biological and chemical activity of this compound is best understood through a comparative analysis of its constituent parent compounds, undecylenic acid and monoethanolamine, as well as related derivatives like undecylenic acid monoethanolamide. The formation of a salt or an amide derivative can significantly alter the physicochemical properties, such as solubility and bioavailability, which in turn influences the mechanistic interactions with biological systems.

Parent Compound: Undecylenic Acid

Undecylenic acid, an 11-carbon monounsaturated fatty acid, is well-documented for its potent antifungal properties. nih.gov Its mechanism is multifaceted, targeting several key aspects of fungal physiology, particularly in pathogenic yeasts like Candida albicans. patsnap.comnih.gov

Membrane Disruption: The primary mode of action involves the disruption of the fungal cell membrane's integrity. patsnap.com The lipophilic carbon chain integrates into the lipid bilayer, destabilizing the structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately results in cell death. patsnap.com

Inhibition of Morphogenesis: A critical virulence factor for Candida albicans is its ability to transition from a yeast to a filamentous hyphal form, which is associated with active infection. drugbank.comwikipedia.org Undecylenic acid effectively inhibits this morphological transition, thereby reducing the pathogen's virulence. nih.govwikipedia.org Studies have shown that it can inhibit hyphal growth at concentrations above 4 mM. drugbank.com

Biofilm Inhibition: Fungal biofilms, which are communities of microorganisms encased in a protective extracellular matrix, are notoriously resistant to antifungal agents. Undecylenic acid has been shown to inhibit the formation of C. albicans biofilms at concentrations above 3 mM. nih.govdrugbank.com It achieves this by down-regulating the transcription of genes related to hyphal formation and hydrolytic enzymes that are crucial for biofilm integrity. nih.govdrugbank.com

Enzyme and Metabolic Interference: The compound can interfere with normal metabolic processes within the microbial cell. patsnap.com It has been suggested that it may inhibit enzymes involved in lipid metabolism and alter the cytoplasmic pH by transporting protons across the plasma membrane. drugbank.com Some research also points to the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. patsnap.com

Parent Compound: Monoethanolamine

Monoethanolamine (MEA) is a primary amine and an alcohol, possessing a different spectrum of biological and chemical activities compared to undecylenic acid. wikipedia.org

Biological Roles: Biologically, MEA is an intermediate in the metabolism of phospholipids (B1166683) in humans and animals. texas.gov It is a component of phosphatidylethanolamine, a key phospholipid in cellular membranes. wikipedia.org Some studies have noted that MEA exhibits antihistamine properties by acting as an inverse agonist at the histamine (B1213489) H1 receptor. chemicalbook.com

Chemical Properties: Chemically, MEA is used as a surfactant, an emulsifier, and a pH-regulating agent in various industrial and cosmetic applications. chemicalbook.comnewestbio.com Its ability to act as a weak base and its amphiphilic nature allow it to dissolve oils and maintain the stability of formulations. chemicalbook.com

This compound (Salt Form)

The combination of undecylenic acid and monoethanolamine as a salt (undecylenate olamine) modifies the properties of the parent acid. The formation of an amine salt significantly increases the aqueous solubility of the otherwise poorly soluble undecylenic acid. This enhancement in solubility is a critical factor in its formulation and potential mechanism. While direct, extensive mechanistic studies on the salt form are limited, its action can be inferred from its components. The primary antifungal activity is attributed to the undecylenate anion, which would exert its effects through the established mechanisms of membrane disruption and inhibition of morphogenesis. patsnap.comncats.io The monoethanolamine cation, in addition to improving solubility, could potentially facilitate the transport of the undecylenate anion to the microbial cell surface or influence the local pH environment, thereby complementing the antifungal action.

Comparative Derivative: Undecylenic Acid Monoethanolamide

It is crucial to distinguish the monoethanolamine salt from the monoethanolamide derivative (Undecylenamide MEA). The amide is formed by a covalent bond between the carboxylic acid of undecylenic acid and the amine group of monoethanolamine. Patents and literature acknowledge the fungicidal effect of undecylenic acid monoethanolamide. google.com Further, it has been found that such amidic derivatives possess a broad spectrum of activity, proving effective not only against various fungi, molds, and yeasts but also against many gram-positive bacteria. google.com In some instances, these amide derivatives are reported to have greater effectiveness or a wider range of activity than the parent compound, alongside improved characteristics like water solubility. google.com

The comparative analysis reveals a strategic chemical modification to enhance the utility of undecylenic acid. While the core antifungal mechanism resides with the fatty acid chain, the addition of the monoethanolamine moiety, either as a salt or an amide, modulates its physical properties and may broaden its biological efficacy.

Data Tables

Table 1: Comparative Mechanistic Overview

| Compound | Primary Mechanism of Action | Key Biological Effects | Target Organisms (Examples) |

|---|---|---|---|

| Undecylenic Acid | Disruption of cell membrane integrity; Inhibition of fatty acid biosynthesis. patsnap.comwikipedia.org | Inhibits fungal morphogenesis (yeast-to-hyphae transition); Prevents biofilm formation; Fungistatic and fungicidal. drugbank.commedicinenet.com | Candida albicans, Dermatophytes (e.g., Tinea pedis). drugbank.comwebmd.com |

| This compound (Salt) | Inferred to be similar to undecylenic acid, with enhanced solubility. | Antifungal action from undecylenate anion; Improved delivery due to solubility. ncats.ionih.gov | Fungi (inferred from parent compound). |

| Undecylenic Acid Monoethanolamide (Amide) | Fungicidal and bactericidal action. google.com | Reported to have greater effectiveness or a broader activity spectrum than parent acid. google.com | Fungi, Yeasts, Molds, Gram-positive bacteria. google.com |

Table 2: Key Properties of Parent Compounds

| Compound | Chemical Class | Primary Biological/Chemical Role |

|---|---|---|

| Undecylenic Acid | Monounsaturated Fatty Acid | Antifungal agent; Anti-inflammatory. patsnap.com |

| Monoethanolamine | Amino Alcohol | Metabolic intermediate (phospholipids); Surfactant; pH regulator; Antihistamine properties. texas.govchemicalbook.comchemicalbook.com |

Advanced Analytical Methodologies in Undecylenic Acid Monoethanolamine Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of undecylenic acid monoethanolamine, which is chemically known as N-(2-hydroxyethyl)undec-10-enamide. guidechem.com These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Applications in Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the different hydrogen atoms in the molecule. Key signals would include those for the terminal vinyl group (CH2=CH-), the protons on the long alkyl chain, and the protons of the monoethanolamine moiety (-NH-CH2-CH2-OH).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Database entries for N-(2-hydroxyethyl)undec-10-enamide indicate the existence of ¹³C NMR data, though the specific chemical shifts are not detailed. guidechem.comnih.gov Based on the structure, one would expect to observe distinct signals for the carbonyl carbon of the amide, the carbons of the vinyl group, the carbons in the alkyl chain, and the two carbons of the ethanolamine (B43304) group.

A general reference table for typical ¹³C NMR chemical shifts can provide an approximation of where these signals would appear.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Alkene | C=C H₂ | ~114 |

| Alkene | C =CH₂ | ~139 |

| Alkyl Chain | -(CH₂)₇- | 25-35 |

| Alkyl Chain | -C H₂-C=O | ~36 |

| Amide | -C =O | ~174 |

| Ethanolamine | -NH-C H₂- | ~42 |

Note: These are predicted values based on standard chemical shift tables and may vary in experimental conditions.

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites. In the context of this compound, MS would be used to confirm its molecular mass of 227.34 g/mol . guidechem.com

The metabolic fate of this compound has not been extensively reported in the scientific literature. However, general metabolic pathways for similar long-chain fatty acid amides can be hypothesized. These could include hydroxylation on the alkyl chain, oxidation of the terminal double bond to form an epoxide, and subsequent hydrolysis to a diol, or conjugation reactions.

To identify such metabolites, a typical workflow would involve:

Incubation of this compound with a biological system, such as liver microsomes or hepatocytes.

Extraction of the metabolites from the biological matrix.

Analysis using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

The mass spectrometer would detect the parent compound and any new, related compounds (metabolites). High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of the elemental composition of each metabolite. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, and the resulting fragmentation pattern would provide clues to its structure. For example, the addition of an oxygen atom (a mass increase of 16 Da) would suggest a hydroxylation or epoxidation event.

While specific data for this compound metabolites is not available, the principles of MS-based metabolite identification are well-established. nih.govnih.gov

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or by-products, and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is well-suited for impurity profiling of pharmaceutical starting materials and products. thermofisher.comajrconline.org In the analysis of this compound, GC-MS could be used to detect and identify related substances such as unreacted undecylenic acid or monoethanolamine, as well as by-products from its synthesis.

A typical GC-MS analysis would involve:

Vaporization of the sample.

Separation of the components on a GC column based on their boiling points and interactions with the stationary phase.

Detection and identification of the separated components by the mass spectrometer.

The retention time of each compound is a characteristic feature, and the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. For example, a GC-MS analysis of an ethanolic extract of a natural product identified undecylenic acid based on its retention time and mass spectrum. researchgate.net A similar approach could be applied to a sample of this compound to identify related fatty acids or other impurities.

PubChem lists a GC-MS spectrum for undecylenic acid monoethanolamide, indicating its amenability to this technique. guidechem.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds. researchgate.net A validated HPLC method would be the standard for determining the purity and concentration of this compound in various samples.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method could be developed based on its physicochemical properties. Given its long alkyl chain and polar head group, reversed-phase HPLC would be the most suitable mode.

A hypothetical HPLC method for the quantitative analysis of this compound might involve the following parameters:

Table 2: Hypothetical HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or acetic acid to ensure good peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method validation would be performed according to ICH guidelines and would include assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net A similar approach has been used for the determination of undecylenic acid in cosmetic preparations, which involved derivatization to enhance detection. nih.gov

Biophysical Techniques for Interaction Studies

Biophysical techniques are employed to study the interactions of molecules with biological systems, such as lipid membranes. These studies are crucial for understanding the mechanism of action of bioactive compounds.

Differential Scanning Calorimetry (DSC) is a technique that measures the heat changes associated with phase transitions in materials. ucm.esnih.gov In the context of this compound, DSC could be used to study its interaction with model lipid membranes (liposomes). nih.govresearchgate.net By observing changes in the phase transition temperature and enthalpy of the lipid bilayer in the presence of the compound, one can infer the nature of the interaction (e.g., surface binding versus insertion into the membrane). mdpi.com

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov ITC can provide a complete thermodynamic profile of an interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov This technique could be used to quantify the binding of this compound to target proteins or lipid vesicles. springernature.com

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. SPR could be employed to study the kinetics (association and dissociation rates) of the interaction between this compound and a target molecule immobilized on the sensor surface.

While these techniques are well-established for studying molecular interactions, specific studies applying them to this compound are not currently available in the public scientific literature.

Explorations of Material Science and Non Clinical Applications

Role as a Chemical Intermediate in Polymer Science

Undecylenic acid monoethanolamine, also known by its IUPAC name 2-aminoethanol;undec-10-enoic acid, is a derivative of undecylenic acid, a well-established building block in the polymer industry. researchgate.netresearchgate.net Its primary role as a chemical intermediate is closely tied to the synthesis of high-performance polyamides.

The industrial production of Polyamide 11, commonly known as Nylon 11, relies on the monomer 11-aminoundecanoic acid. arkema.com This monomer is synthesized from undecylenic acid, which is itself derived from castor oil. arkema.comnih.gov The conversion of undecylenic acid to 11-aminoundecanoic acid involves a multi-step chemical process. google.com While the direct use of this compound as a primary intermediate in large-scale industrial synthesis of 11-aminoundecanoic acid is not the conventional pathway, derivatives of undecylenic acid are central to this process. arkema.comnih.gov The synthesis of 11-aminoundecanoic acid from undecylenic acid typically involves hydrobromination followed by amination. google.comucl.ac.uk

Polyamide 11 is a high-performance bioplastic valued for its excellent mechanical properties, thermal stability, and chemical resistance. arkema.com It is utilized in a wide array of demanding applications, from automotive parts and industrial tubing to consumer goods. The synthesis of Polyamide 11 is achieved through the polycondensation of 11-aminoundecanoic acid. researchgate.netresearchgate.net

| Property of Polyamide 11 | Description |

| Monomer | 11-Aminoundecanoic Acid |

| Source | Derived from Castor Oil |

| Key Characteristics | High thermal stability, excellent mechanical strength, chemical resistance, low moisture absorption |

| Primary Synthesis Method | Polycondensation of the monomer |

The drive towards sustainable materials has spurred significant research into bio-based polymers. ulprospector.commdpi.com Undecylenic acid, being derived from a renewable resource (castor oil), is a key platform chemical in this field. mdpi.com Various derivatives of undecylenic acid are explored for the creation of novel bio-based polymers with tailored properties. mdpi.comrsc.org Amide-containing polymers, in particular, offer a wide range of functionalities and performance characteristics. mdpi.com Research in this area investigates the use of different undecylenic acid derivatives to synthesize new polyamides and other polymers with enhanced biodegradability and performance. nih.govbiosc.de

Functionalization of Advanced Materials for Research Platforms

The unique bifunctional nature of undecylenic acid and its derivatives, possessing both a terminal double bond and a carboxylic acid group, makes them valuable for surface modification of various materials. researchgate.net This is particularly relevant in the development of advanced research platforms like biosensors.

Research has demonstrated the use of undecylenic acid to functionalize diamond surfaces for the creation of biosensing platforms. researchgate.net The process involves covalently attaching undecylenic acid to the diamond surface, which then provides carboxylic acid groups that can be used to immobilize biomolecules. This surface modification is crucial for enhancing the sensitivity and selectivity of the biosensor. While the direct use of this compound for this purpose is not explicitly detailed in the provided search results, the underlying principle of using an undecylenic acid derivative to introduce functional groups remains the same. The amine group in the monoethanolamine salt could potentially offer an alternative or additional point of attachment or interaction in more complex, multi-step functionalization schemes.

The surface properties of biomedical devices are critical for their biocompatibility and functionality. researchgate.netmdpi.com Surface modification is a key strategy to control protein adsorption, cellular adhesion, and other biological interactions. nih.govresearchgate.netresearchgate.net Research in this area explores various chemical functionalization techniques to impart desired surface characteristics. nih.govtu-dresden.de While specific studies employing this compound for the surface modification of biomedical devices were not identified in the search results, the general principles of using fatty acid derivatives for such purposes are well-established. The terminal alkene of the undecylenic acid portion could be used for attachment to a substrate via hydrosilylation or other "click" chemistry reactions, while the hydroxyl and amine groups of the monoethanolamine moiety could be further modified or utilized for their inherent properties.

Applications in Formulations as Functional Additives (Research Context)

In a research context, undecylenic acid and its derivatives can be incorporated into formulations as functional additives to impart specific properties. For instance, undecylenoyl phenylalanine, a derivative of undecylenic acid, has been studied in topical formulations for its skin-lightening properties. nih.govnih.gov While direct research on this compound as a functional additive in material science formulations is not prominent in the search results, its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic headgroup containing both hydroxyl and amine functionalities, suggests potential as a surfactant, dispersant, or stabilizing agent in niche research applications.

Surfactant Properties in Experimental Systems

This compound is classified as a non-ionic surfactant. saapedia.org Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids like oil and water. cosmileeurope.eu This property allows them to act as cleansing agents, emulsifiers, and foaming agents. In experimental contexts, undecylenamide MEA is recognized for its excellent emulsifying, dispersing, and solubilizing capabilities. saapedia.org

A closely related compound, Disodium Undecylenamido MEA-Sulfosuccinate, further illustrates the surfactant behavior of this chemical family. It is described as a versatile and gentle surfactant valued for its ability to create a rich, creamy lather while being suitable for sensitive skin applications. upichem.com Its functions in cosmetic and personal care formulations include acting as a cleansing agent, a foam booster, and a hydrotrope, which is a substance that enhances the solubility of other ingredients in water. cosmileeurope.euincibeauty.compaulaschoice.nl These characteristics are central to the experimental use of these compounds in creating stable and effective formulations.

Table 1: Surfactant Functions of this compound and Related Compounds

| Function | Description | Source |

| Cleansing | Helps to keep a surface clean by enabling water to mix with oil and dirt for rinsing. | saapedia.orgcosmileeurope.eu |

| Emulsifying | Stabilizes mixtures of oil and water, preventing them from separating. | saapedia.org |

| Foam Boosting | Improves the quality, volume, and stability of foam in liquid products. | cosmileeurope.euincibeauty.com |

| Hydrotrope | Increases the solubility of substances that have low solubility in water. | cosmileeurope.euincibeauty.com |

| Dispersing | Facilitates the even distribution of solid particles within a liquid. | saapedia.org |

| Surfactant | Reduces the surface tension of cosmetics, aiding in the even distribution of the product during use. | cosmileeurope.euincibeauty.com |

Preservative Functions in Laboratory Media

The antimicrobial characteristics of undecylenic acid and its derivatives underpin their function as preservatives. Undecylenamide MEA is noted for its preservative and antimicrobial abilities. saapedia.org In cosmetic ingredient databases, MEA-Undecylenate is explicitly listed as having a preservative function. nih.gov

In a laboratory setting, a preservative's effectiveness is evaluated by its ability to reduce or inhibit microbial growth in a preparation inoculated with specific microorganisms. For instance, studies on other organic acid derivatives have evaluated preservative efficiency by inoculating ointments with bacteria and fungi and measuring the reduction in viable microorganisms over a 28-day period. farmaciajournal.com A preservative system is typically considered effective if it achieves a significant reduction in the initial microbial count and prevents the proliferation of fungi. farmaciajournal.com The inherent antimicrobial and antifungal activity of this compound suggests its utility for similar preservative functions in laboratory media, where preventing microbial contamination is critical for the integrity of experiments. nih.govresearchgate.net

Role in Mitigating Microbial Contamination in Industrial Fluids (e.g., Metalworking Fluids)

Metalworking fluids (MWFs) are susceptible to microbial contamination, which can lead to fluid failure, corrosion, and health concerns. stle.orgnih.gov These fluids often contain amines, such as monoethanolamine (MEA), to maintain alkalinity and inhibit corrosion, but many components can also serve as nutrients for bacteria and fungi. nih.govgoogle.com

The use of biocides is essential for extending the operational life of MWFs. nih.govvink-chemicals.com Research into improving the bioresistance of these fluids has pointed toward raw materials that are less prone to microbial attack. Specifically, undecylenic acid and undecanedioic acid have been suggested as additives that can enhance the resistance of MWFs to microbial degradation. stle.org The combination of undecylenic acid's known antifungal and antimicrobial properties with the functional role of monoethanolamine in MWF formulations suggests a potential role for this compound in mitigating microbial contamination in these industrial fluids. While MEA itself can be degraded by microbes, its combination with the bioresistant fatty acid offers a dual-function approach to stabilizing the fluid. stle.orgnih.gov

Investigative Studies in In Vitro and Ex Vivo Models

The functional properties of this compound have been examined in various in vitro models, particularly in dental and cosmetic research, to evaluate its performance and effects at a cellular and material level.

Effects on Microbial Biofilms in Denture Liner Research

Denture liners are materials prone to colonization by microorganisms, particularly Candida species, leading to biofilm formation and potential infections like denture stomatitis. Researchers have investigated the incorporation of undecylenic acid (UDA) into these materials to impart antifungal properties.

An in vitro study evaluated the effect of UDA released from a commercial denture liner on biofilms of Candida albicans and Candida glabrata. The concentrations of UDA released were found to be within the minimum inhibitory and fungistatic ranges for these yeasts. The study found that for C. albicans, the presence of UDA led to thinner biofilms with fewer viable and metabolically active cells. However, for C. glabrata, the opposite effect was observed, with an increase in cell counts and metabolic activity. The research concluded that while UDA had a measurable effect on the biofilm structure of C. albicans, it did not ultimately prevent the formation of Candida biofilms on the denture liner.

Another area of research involves incorporating UDA into poly(methyl-methacrylate) (PMMA), a common denture base material. In one study, PMMA-UDA composites with varying concentrations of UDA were created. These composites were found to reduce the growth of sessile (attached) Candida cells by over 90% at UDA concentrations of 6% or higher. This antifungal effect was sustained over several days.

Table 2: Research Findings on Undecylenic Acid (UDA) in Denture Liner Biofilm Studies

| Research Focus | Key Findings |

| UDA Released from Commercial Denture Liner | C. albicans Biofilms: Thinner structure, lower cell counts, and reduced metabolic activity observed. |

| C. glabrata Biofilms: Higher cell counts and increased metabolic activity observed. | |

| Overall Conclusion: UDA did not prevent the formation of Candida biofilm. | |

| UDA Incorporated into PMMA Composites | Sessile Candida Cells: Reduction of >90% with UDA concentrations ≥6%. |

| Planktonic Candida Cells: Similar reduction observed. | |

| Inhibition Zone: Increased with higher UDA concentration. |

Integration into Experimental Cosmetic Formulations for Functional Evaluation

This compound (INCI name: Undecylenamide MEA) and related derivatives are incorporated into experimental cosmetic formulations to evaluate their functional performance as surfactants and preservatives. saapedia.org Its properties are leveraged in products like shampoos, body washes, and facial cleansers. upichem.com

The evaluation of such ingredients in final products is a critical step in formulation development. For instance, analytical methods like high-performance liquid chromatography (HPLC) have been developed to precisely determine the concentration of undecylenic acid in complex cosmetic formulations. nih.gov This quality control is essential to ensure the ingredient is present at an effective level to perform its intended function, whether for cleansing, emulsifying, or providing antimicrobial protection. nih.govspecialchem.com

Derivatives like undecylenoyl phenylalanine are evaluated in different topical vehicles (e.g., macroemulsions, hydrogels) to analyze their release kinetics and stability, which are key performance indicators for a cosmetic ingredient. The choice of formulation base can significantly influence the release rate and, therefore, the efficacy of the active compound. These studies demonstrate the process of functional evaluation, where the performance of an ingredient is tested and optimized within a cosmetic system.

Theoretical and Computational Investigations of Undecylenic Acid Monoethanolamine

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of undecylenic acid monoethanolamine, DFT calculations can elucidate the mechanism of its formation—the amidation reaction between undecylenic acid and monoethanolamine.

While direct DFT studies on the undecylenic acid and monoethanolamine reaction are not extensively published, research on similar reactions, such as the amidation of stearic acid with ethanolamine (B43304), provides a strong model for understanding this process. researchgate.netresearchgate.net The reaction likely proceeds through a multi-step pathway involving the formation of a tetrahedral intermediate.

Key steps in the reaction pathway that can be analyzed using DFT include:

Reactant Complex Formation: The initial interaction and orientation of undecylenic acid and monoethanolamine.

Transition State Analysis: Identification of the transition state for the nucleophilic attack of the amine group of monoethanolamine on the carboxyl group of undecylenic acid. This is the highest energy point on the reaction coordinate and determines the reaction rate.

Intermediate Formation: The formation of a tetrahedral intermediate.

Proton Transfer: Intramolecular or intermolecular proton transfer steps.

Product Formation: The elimination of a water molecule to form the stable amide, undecylenic acid monoethanolamide.

DFT calculations on the degradation of monoethanolamine have also been performed, which can provide insights into the stability of the monoethanolamine moiety within the final compound under various conditions. whiterose.ac.uk These studies often explore pathways for both thermal and oxidative degradation. whiterose.ac.uk

A multivariate linear regression model has been developed to predict the rate of amide bond formation, incorporating DFT descriptors. semanticscholar.org This model highlights that the molecular features of the carboxylic acid are the primary determinants of the reaction rate. semanticscholar.org Such a model could be applied to the reaction of undecylenic acid and monoethanolamine to predict reaction kinetics.

The non-catalytic synthesis of fatty acid alkanolamides has been investigated, achieving high conversion rates under microwave irradiation. rasayanjournal.co.in This suggests an alternative, efficient route for the synthesis of this compound.

Table 1: Key Parameters from DFT Analysis of Amidation Reactions

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction between undecylenic acid and monoethanolamine. | A lower activation energy, which can be determined by DFT, indicates a more favorable reaction pathway. |

| Reaction Enthalpy (ΔH) | The net change in heat during the reaction. | A negative ΔH indicates an exothermic reaction, which is typical for amide formation. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction, considering both enthalpy and entropy. | A negative ΔG signifies a spontaneous reaction under the given conditions. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Understanding this geometry provides insight into the steric and electronic factors controlling the reaction. |

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For an amphiphilic molecule like this compound, with its lipophilic undecylenic acid tail and hydrophilic monoethanolamine head, MD simulations are invaluable for understanding its interactions with biological membranes. youtube.comyoutube.comyoutube.com

These simulations can model the behavior of this compound at the atomic level as it approaches and inserts into a lipid bilayer, which is a primary component of fungal and bacterial cell membranes. nih.govnih.gov Key insights that can be gained from MD simulations include:

Membrane Insertion and Permeation: MD simulations can track the process of the molecule inserting into the lipid bilayer, revealing the preferred orientation and depth of penetration. nih.gov The free energy barrier for the molecule to cross the membrane can also be calculated. nih.gov

Lipid Bilayer Disruption: The presence of this compound can disrupt the normal packing of the lipid molecules in the membrane. MD simulations can quantify these effects by measuring changes in membrane thickness, lipid order parameters, and area per lipid.

Pore Formation: At higher concentrations, these molecules may aggregate within the membrane, potentially leading to the formation of pores or channels that compromise the integrity of the cell membrane.

Interaction with Membrane Proteins: Simulations can also model the interactions between this compound and proteins embedded in the cell membrane, which may be a part of its mechanism of action.

Table 2: Potential Insights from MD Simulations of this compound and a Model Membrane

| Simulation Output | Description | Predicted Behavior of this compound |

| Free Energy of Insertion | The energy change associated with moving the molecule from the aqueous phase into the lipid bilayer. | A favorable (negative) free energy of insertion would be expected due to the hydrophobic nature of the undecylenic acid chain. |

| Orientation within the Bilayer | The average angle and position of the molecule relative to the membrane normal. | The undecylenic acid tail would likely align with the lipid tails in the hydrophobic core, with the monoethanolamine head group near the polar head groups of the lipids. |

| Effect on Lipid Order Parameters | A measure of the conformational order of the lipid acyl chains. | The presence of the undecylenic acid chain might increase or decrease the order of the surrounding lipids, depending on its packing and interactions. |

| Lateral Diffusion Coefficient | The rate at which the molecule moves laterally within the plane of the membrane. | This would provide information on its mobility within the membrane, which can be important for its biological activity. |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Prediction

Structure-Activity Relationship (SAR) modeling is a key computational approach in drug discovery that relates the chemical structure of a molecule to its biological activity. nih.gov For this compound, SAR studies can help predict its antifungal mechanism and guide the design of more potent analogs.

The antifungal activity of fatty acids and their derivatives is known to be dependent on their chemical structure. mdpi.com Key structural features that can be varied and studied in an SAR model for this compound and related compounds include:

Chain Length of the Fatty Acid: The length of the hydrocarbon chain can influence lipophilicity and membrane interactions. For some fatty acid amides, antimicrobial activity increases with chain length up to a certain point. nih.govnih.gov

Degree and Position of Unsaturation: The presence and location of double or triple bonds in the fatty acid chain can affect the molecule's shape and its interactions with biological targets. mdpi.com

Modifications to the Amide Group: The nature of the amine used to form the amide can be altered. For this compound, the hydroxyl group on the ethanolamine moiety is a potential site for modification.

Substitutions on the Acyl Chain: Adding functional groups to the undecylenic acid backbone can modulate the compound's activity.

By synthesizing and testing a series of analogs with systematic variations in these features, a dataset can be generated for creating a quantitative structure-activity relationship (QSAR) model. mdpi.com These models use statistical methods to correlate molecular descriptors (physicochemical properties derived from the chemical structure) with antifungal activity. mdpi.com

A study on fatty acid amide derivatives showed that dimethylamide and pyrrolidine (B122466) amide derivatives were highly active against bacteria and fungi. nih.gov Another study on fatty alkanolamides indicated that the presence of a C=C bond decreased cytotoxic and antimicrobial activities, while the number of hydroxyl groups on the alkanolamine part had a smaller impact.

Table 3: Hypothetical SAR for this compound Analogs

| Structural Modification | Predicted Effect on Antifungal Activity | Rationale |

| Increase in Acyl Chain Length (e.g., C12, C14) | Potential increase in activity up to an optimal length, followed by a decrease. | Balances increased lipophilicity and membrane interaction with reduced aqueous solubility. nih.gov |

| Saturation of the Terminal Double Bond | Potential decrease in activity. | The double bond may be important for specific interactions with fungal targets or membrane disruption. |

| Esterification of the Hydroxyl Group on Monoethanolamine | Variable effects; could increase or decrease activity depending on the ester group. | Alters the polarity and steric bulk of the head group, affecting membrane interactions. |

| Introduction of a Halogen on the Acyl Chain | Potential increase in activity. | Halogens can enhance lipophilicity and potentially participate in specific binding interactions. |

In Silico Drug Screening and Compound Design

In silico drug screening and computational design are powerful tools for discovering and optimizing new therapeutic agents. nih.govbiorxiv.orgmdpi.com Starting with the structure of this compound, these methods can be used to identify novel derivatives with enhanced antifungal properties.

The process typically involves several stages:

Virtual Screening: A large library of virtual compounds can be screened against a known or predicted biological target. biorxiv.org If the molecular target of this compound is known (e.g., an enzyme involved in fungal cell wall synthesis), virtual screening can identify new scaffolds that bind to the same target.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

De Novo Design: Computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for the target. nih.gov This can be guided by the structural information of this compound and its known SAR. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. A model can be developed based on this compound and its active analogs, and then used to search for new compounds with a similar pharmacophore.

The design of novel antifungal agents based on fatty acid structures is an active area of research. ucl.ac.uk For instance, inhibitors of fatty acid desaturation have been identified as having potent antifungal activity. ucl.ac.uk Computational design can be employed to create derivatives of this compound that specifically target such pathways. nih.gov

Table 4: In Silico Tools for Designing Analogs of this compound

| In Silico Technique | Application in Compound Design | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of designed analogs to a specific protein target. | Analogs with improved binding scores and favorable interactions with key residues in the active site. researchgate.net |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. nih.gov | Compounds with a good balance of antifungal activity and drug-like properties. |

| Free Energy Perturbation (FEP) | Calculating the relative binding free energies of a series of congeneric inhibitors with high accuracy. nih.gov | Prioritization of the most promising analogs for synthesis and experimental testing. |

| Quantitative Antifungal Activity Prediction | Using machine learning models to predict the antifungal activity of novel, designed peptide or small molecule structures. nih.govfrontiersin.org | Rapid identification of potentially highly active compounds before synthesis. |

Predictive Modeling of Biochemical Transformations

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Predictive modeling can be used to anticipate the biochemical transformations that this compound may undergo in a biological system. pnas.org

These models use databases of known metabolic reactions and algorithms to predict the likely metabolites of a given compound. For this compound, potential metabolic pathways that can be predicted include:

Hydrolysis: The amide bond could be hydrolyzed by amidases, breaking the compound back down into undecylenic acid and monoethanolamine. nih.govnih.gov

Oxidation: The terminal double bond of the undecylenic acid chain is a likely site for oxidation, potentially forming an epoxide or undergoing other oxidative transformations. The hydrocarbon chain itself could also undergo omega or omega-1 hydroxylation.

Conjugation: The hydroxyl group of the monoethanolamine moiety is a potential site for conjugation reactions, such as glucuronidation or sulfation, which are common phase II metabolic pathways that increase water solubility and facilitate excretion.

Several in silico tools are available for predicting drug metabolism. These tools can identify the most probable sites of metabolism on the molecule and the structures of the resulting metabolites. This information is valuable for interpreting in vivo and in vitro metabolism studies and for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Table 5: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite(s) | Potential Impact on Activity/Toxicity |

| Amide Hydrolysis | Undecylenic acid and monoethanolamine | Likely leads to a loss of the specific activity of the parent compound, though the individual components may have their own effects. |

| Omega-Oxidation of Acyl Chain | 10,11-dihydroxyundecanoic acid monoethanolamide or 11-hydroxyundec-10-enoic acid monoethanolamide | Could either increase or decrease antifungal activity; generally increases polarity for excretion. |

| Glucuronidation of Hydroxyl Group | This compound-O-glucuronide | Typically inactivates the compound and facilitates its elimination from the body. |

| Epoxidation of Double Bond | 9,10-epoxyundecanoic acid monoethanolamide | The formation of reactive epoxide metabolites could be a potential source of toxicity. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Principles

The traditional synthesis of undecylenic acid monoethanolamine typically involves the amidation of undecylenic acid with monoethanolamine. Future research is anticipated to pivot towards more sustainable and efficient synthetic strategies, embracing the principles of green chemistry.

One promising direction is the exploration of enzymatic synthesis . Lipases, for instance, have been successfully employed in the synthesis of other fatty acid amides, offering high selectivity and milder reaction conditions compared to conventional chemical methods. nih.gov The use of immobilized enzymes could further enhance reusability and process scalability, reducing waste and energy consumption. Research in this area would likely focus on screening for robust and specific enzymes, optimizing reaction parameters such as solvent systems (including solvent-free systems), and developing efficient downstream processing techniques.

Another avenue lies in the utilization of microwave-assisted and ultrasound-assisted synthesis . These non-conventional energy sources have the potential to significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. Investigating the kinetics and mechanisms of these assisted syntheses for this compound could lead to highly efficient and environmentally benign production methods.

Furthermore, the exploration of bio-based starting materials derived from renewable resources aligns with green chemistry principles. While undecylenic acid is itself often derived from castor oil, a renewable feedstock, future research could investigate the direct conversion of biomass-derived intermediates to this compound, bypassing multiple synthetic steps. wikipedia.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme screening, immobilization, process optimization |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields | Kinetic studies, mechanism elucidation |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels | Direct conversion pathways from biomass |

Elucidation of Broader Biological System Interactions (Non-Clinical)

The biological activities of undecylenic acid and its derivatives, particularly their antifungal properties, are well-documented. drugbank.comresearchgate.netnih.gov Future non-clinical research should aim to unravel the broader spectrum of biological interactions of this compound.

A key area of investigation is its interaction with microbial biofilms . While undecylenic acid is known to inhibit the formation of Candida albicans biofilms, the precise molecular mechanisms of its monoethanolamine amide derivative are yet to be fully elucidated. drugbank.comnih.gov Research could focus on its effects on extracellular polymeric substance (EPS) production, quorum sensing pathways, and the expression of adhesion-related genes in a variety of microbial species.

Furthermore, exploring its impact on membrane biophysics of various microorganisms is a critical research direction. Understanding how this compound interacts with and disrupts microbial cell membranes at a molecular level could provide insights for the development of novel antimicrobial strategies. Techniques such as differential scanning calorimetry (DSC), and fluorescence spectroscopy could be employed to study these interactions.

The potential anti-inflammatory and immunomodulatory properties of this compound, independent of its antimicrobial activity, also warrant investigation. Many fatty acid derivatives exhibit such properties, and exploring these effects in non-clinical models could open up new therapeutic possibilities.

Advanced Material Science Applications and Bio-Conjugation Potential

The unique bifunctional nature of undecylenic acid, possessing both a terminal double bond and a carboxylic acid group, makes it a valuable building block in material science. wikipedia.org The monoethanolamine derivative retains a hydroxyl group, offering further potential for chemical modifications and polymerizations.

Future research could focus on the synthesis of novel polymers and copolymers derived from this compound. These materials could possess unique properties such as biodegradability, biocompatibility, and antimicrobial surfaces, making them suitable for applications in biomedical devices, packaging, and coatings. The polymerization of undecylenic acid itself has been explored, and similar studies on its amide derivative could yield interesting results. acs.org

The potential for bio-conjugation is another exciting frontier. The hydroxyl group of this compound can be functionalized to attach various biomolecules, such as peptides, enzymes, or antibodies. This could lead to the development of targeted drug delivery systems, biosensors, and novel biomaterials with specific biological functions. The use of undecylenic acid as a linking molecule for biosensors has already been demonstrated, and its monoethanolamine derivative could offer alternative or improved conjugation chemistries. wikipedia.org

| Application Area | Potential Innovation | Research Focus |

| Polymers and Copolymers | Biodegradable and antimicrobial materials | Synthesis and characterization of novel polymers |

| Bio-conjugation | Targeted therapies and advanced biosensors | Development of efficient conjugation strategies |

| Surface Modification | Antimicrobial and biocompatible surfaces | Grafting onto various material surfaces |

Integration with Emerging Analytical Technologies

The accurate and sensitive detection and quantification of this compound in various matrices are crucial for research and quality control. Future research should focus on integrating emerging analytical technologies for its analysis.

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) offers a powerful tool for the unambiguous identification and quantification of this compound and its metabolites in complex biological and environmental samples. nih.govnih.govmdpi.com Method development and validation for various sample types will be a key research area.

The development of novel biosensors and chemosensors for the rapid and on-site detection of this compound is another promising avenue. These sensors could be based on enzymatic reactions, antibody-antigen interactions, or specific molecular recognition elements, providing real-time monitoring capabilities.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be vital for the structural elucidation and purity assessment of synthesized this compound. mdpi.com Advanced NMR techniques could also be employed to study its interactions with biological macromolecules.

Synergistic Effects with Other Research Compounds and Systems

Investigating the synergistic effects of this compound with other compounds could unlock new and more effective applications.

A significant area of research is its potential synergy with existing antifungal agents . Combining this compound with conventional antifungal drugs could potentially lower the required doses, reduce the risk of resistance development, and broaden the spectrum of activity. A study on the synergistic effect of undecanoic acid with quinic acid against Candida species provides a strong rationale for exploring similar interactions with this compound. nih.gov